molecular formula C6H11ClO B3374615 2-Hexanone, 5-chloro- CAS No. 102438-65-3

2-Hexanone, 5-chloro-

Cat. No.: B3374615
CAS No.: 102438-65-3
M. Wt: 134.6 g/mol
InChI Key: FITVUNRTODZJID-UHFFFAOYSA-N
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Description

2-Hexanone, 5-chloro- is an organic compound with the molecular formula C6H11ClO. It is a derivative of 2-hexanone, where a chlorine atom is substituted at the fifth position of the hexane chain. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 5-chloro- typically involves the chlorination of 2-hexanone. One common method is the reaction of 2-hexanone with chlorine gas in the presence of a catalyst under controlled temperature conditions. Another method involves the use of hydrochloric acid in an aqueous medium at elevated temperatures (40-80°C) to achieve chlorination .

Industrial Production Methods: Industrial production of 2-Hexanone, 5-chloro- often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 2-hexanone using chlorine gas, with careful monitoring of reaction parameters to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hexanone, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexanone, 5-chloro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexanone, 5-chloro- involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in substitution reactions where the chlorine atom is replaced by other functional groups. The compound’s effects on biological systems are mediated through its interactions with enzymes and metabolic pathways .

Comparison with Similar Compounds

    2-Hexanone: The parent compound without the chlorine substitution.

    5-Chloro-2-pentanone: A similar compound with a shorter carbon chain.

    2-Hexanol: The alcohol derivative of 2-hexanone.

Comparison: 2-Hexanone, 5-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. Compared to 2-hexanone, it has enhanced electrophilicity, making it more reactive in substitution reactions. Its chlorine substitution also affects its physical properties, such as boiling point and solubility .

Properties

IUPAC Name

5-chlorohexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5(7)3-4-6(2)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITVUNRTODZJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456826
Record name 2-hexanone, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102438-65-3
Record name 2-hexanone, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorohexan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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